molecular formula C4H6N4 B6250295 1-cyclopropyl-1H-1,2,3,4-tetrazole CAS No. 850729-73-6

1-cyclopropyl-1H-1,2,3,4-tetrazole

Cat. No.: B6250295
CAS No.: 850729-73-6
M. Wt: 110.1
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Description

1-Cyclopropyl-1H-1,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a cyclopropyl group. Tetrazoles are known for their stability and diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-1,2,3,4-tetrazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between cyclopropylamine and sodium azide in the presence of a suitable catalyst. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of triethyl orthoformate and sodium azide with a catalyst like tributylmethylammonium chloride .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as ionic liquids and microwave-assisted synthesis, can enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The tetrazole ring can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins . The cyclopropyl group contributes to the compound’s stability and lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

  • 1-Phenyl-1H-1,2,3,4-tetrazole
  • 1-Methyl-1H-1,2,3,4-tetrazole
  • 1-Benzyl-1H-1,2,3,4-tetrazole

Comparison: 1-Cyclopropyl-1H-1,2,3,4-tetrazole is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. Compared to 1-phenyl-1H-1,2,3,4-tetrazole, it has higher stability and different reactivity patterns. The cyclopropyl group also enhances the compound’s lipophilicity compared to 1-methyl-1H-1,2,3,4-tetrazole, making it more suitable for certain biological applications .

Properties

CAS No.

850729-73-6

Molecular Formula

C4H6N4

Molecular Weight

110.1

Purity

95

Origin of Product

United States

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